REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:23]=[CH:22][C:12]([CH:13]=[C:14]([N:19]=[N+]=[N-])[C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:23]=[C:22]2[C:12]([CH:13]=[C:14]([C:15]([O:17][CH3:18])=[O:16])[NH:19]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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Methyl 4-benzyloxy-α-azidocinnamate
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Quantity
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5.8 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC=C(C=C(C(=O)OC)N=[N+]=[N-])C=C1
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Name
|
|
Quantity
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376 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the reaction is heated
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Type
|
TEMPERATURE
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Details
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to reflux for 1 hr
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Duration
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1 h
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Type
|
TEMPERATURE
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Details
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Then the reaction is cooled
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the solids are recrystallized from ethyl acetate/hexane
|
Name
|
|
Type
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product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C2C=C(NC2=C1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |